molecular formula C17H14N2O4 B496950 11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

Cat. No.: B496950
M. Wt: 310.3g/mol
InChI Key: KSQHGFDZTKOHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound that belongs to the class of chromeno-pyrano-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione can be achieved through multicomponent reactions. One efficient method involves the reaction of 4-hydroxycoumarin, an aldehyde, 6-methyl-2H-pyran-2,4(3H)-dione, and ammonium acetate in water, using L-proline as a catalyst . This method is environmentally friendly as it avoids the use of toxic solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of water as a solvent and non-toxic catalysts like L-proline can be advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves interactions with specific molecular targets. For instance, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The presence of the pyrano-pyrimidine scaffold is crucial for its biological activity, as it facilitates interactions with amino acids in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

    Chromeno-pyrano-pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Pyrido-pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring, offering different biological activities.

Uniqueness

7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.3g/mol

IUPAC Name

11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

InChI

InChI=1S/C17H14N2O4/c1-3-9-12-14(10-6-4-5-7-11(10)22-17(12)21)23-16-13(9)15(20)18-8(2)19-16/h4-7,9H,3H2,1-2H3,(H,18,19,20)

InChI Key

KSQHGFDZTKOHPH-UHFFFAOYSA-N

SMILES

CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)NC(=N4)C

Canonical SMILES

CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)NC(=N4)C

Origin of Product

United States

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